molecular formula C11H17ClN2O B2905952 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride CAS No. 1779126-53-2

3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride

Cat. No.: B2905952
CAS No.: 1779126-53-2
M. Wt: 228.72
InChI Key: LDPHADJYKNJZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride is a chemical compound supplied for research purposes. It features a pyridine core substituted with a methyl group and a piperidinyloxy moiety. This molecular architecture is characteristic of compounds often investigated as intermediates in medicinal chemistry. The specific research applications and biological activity profile for this exact compound are not well-documented in the current scientific literature. Researchers should conduct their own thorough characterization and biological testing to determine its suitability for specific projects. This product is provided strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-2-piperidin-3-yloxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-4-2-7-13-11(9)14-10-5-3-6-12-8-10;/h2,4,7,10,12H,3,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPHADJYKNJZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 3-methyl-2-pyridinol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high throughput. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Mechanism of Action

The exact mechanism of action of 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biological processes. Further research is needed to elucidate its precise mechanism of action and identify its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 3-methyl-2-(piperidin-3-yloxy)pyridine hydrochloride and structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key Differences
3-Methyl-2-(piperidin-3-yloxy)pyridine HCl C₁₁H₁₇ClN₂O 228.72 3-methyl, 2-(piperidin-3-yloxy) Drug development (CNS targets) Balanced lipophilicity, metabolic stability
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine HCl C₁₀H₁₅ClN₂O 214.69 3-methyl, 2-(pyrrolidin-3-yloxy) Pharmaceuticals, agrochemicals Pyrrolidine ring (5-membered, higher ring strain)
5-Chloro-2-(piperidin-3-yloxy)pyridine HCl C₁₀H₁₄Cl₂N₂O 249.14 5-chloro, 2-(piperidin-3-yloxy) Chemical synthesis Chlorine enhances electronegativity but reduces bioavailability
5-Methyl-2-(piperidin-3-yloxy)pyridine HCl C₁₁H₁₇ClN₂O 228.72 5-methyl, 2-(piperidin-3-yloxy) Not specified (structural analog) Methyl at 5-position alters steric interactions
(3-Methylpyridin-2-yl)methanamine•HCl C₇H₁₁ClN₂ 158.63 3-methyl, aminomethyl substituent Intermediate for bioactive molecules Lacks ether linkage; amine group increases polarity

Pharmacological and Physicochemical Profiles

Piperidine vs. Pyrrolidine Moieties: Piperidine (6-membered ring): Lower ring strain compared to pyrrolidine (5-membered), enhancing metabolic stability and solubility in aqueous media .

Substituent Effects :

  • Methyl Group (3-position) : In the target compound, the 3-methyl group provides steric hindrance, which may prevent off-target interactions while maintaining moderate lipophilicity for blood-brain barrier penetration .
  • Chlorine Substitution : In 5-chloro-2-(piperidin-3-yloxy)pyridine HCl, chlorine’s electronegativity stabilizes the molecule but reduces oral bioavailability due to decreased passive diffusion .

Solubility and Bioavailability :

  • Piperidine-containing derivatives generally exhibit better aqueous solubility than pyrrolidine analogs due to reduced hydrophobicity .
  • The hydrochloride salt form enhances solubility in polar solvents, critical for formulation in preclinical studies .

Biological Activity

3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyridine ring substituted with a methyl group and a piperidinyl ether, suggests diverse interactions with biological targets, particularly in neurotransmitter signaling and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to alterations in cellular processes. For instance, it has been studied for its effects on monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids, which plays a crucial role in neuroprotection and cancer biology .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly against neurodegenerative diseases. It acts by modulating neurotransmitter systems and inhibiting enzymes like MAGL, which are implicated in neuroinflammation and cell death .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been associated with the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Its ability to inhibit MAGL may contribute to its antitumor effects by altering lipid signaling pathways that promote tumor growth .
  • Receptor Interaction : The compound's structure allows it to interact with various receptors, suggesting potential applications in treating disorders related to neurotransmitter dysregulation. Studies have indicated binding affinities that could lead to therapeutic effects in conditions like schizophrenia or depression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Monoacylglycerol Lipase : A study demonstrated that derivatives of this compound exhibited potent inhibition of MAGL, with IC50 values in the nanomolar range. This inhibition was linked to reduced cell migration and increased apoptosis in pancreatic cancer cells .
  • Neuroprotective Models : In animal models, compounds similar to this compound have shown protective effects against MPTP-induced neurodegeneration, suggesting its potential as a therapeutic agent for Parkinson's disease .
  • Cancer Cell Studies : In vitro studies revealed that this compound could significantly reduce the viability of various cancer cell lines, demonstrating IC50 values ranging from 7.9 to 92 µM across different types .

Comparative Analysis

The following table summarizes some key structural features and biological activities associated with related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl group on pyridine; piperidinyl etherNeuroprotective; Anticancer
3-Nitro-2-(piperidin-3-yloxy)pyridine hydrochlorideNitro group substitution on pyridinePotentially increased reactivity
4-Methyl-2-(piperidin-3-yloxy)pyridine hydrochlorideMethyl substitution at para positionAltered receptor selectivity

Q & A

Q. Critical Factors :

  • Temperature : Excess heat during coupling may degrade sensitive intermediates; maintain ≤60°C.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) to achieve >95% purity .

Basic: How do the solubility and stability of this compound impact experimental design?

Q. Methodological Answer :

  • Solubility : The hydrochloride salt enhances water solubility (≈50 mg/mL at 25°C) compared to the free base, facilitating in vitro assays (e.g., cell culture or enzymatic studies). Use phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) for stock solutions .
  • Stability :
    • Storage : Store at 2–8°C in airtight, light-protected containers. Avoid moisture to prevent hydrolysis of the piperidinyloxy group .
    • pH Sensitivity : Degrades rapidly in strongly acidic (pH <3) or basic (pH >10) conditions. Use neutral buffers for long-term stability .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer :
Contradictions often arise from assay-specific variables or impurity profiles . To troubleshoot:

Purity Validation : Reanalyze batches using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect trace impurities (>99% purity required for reliable bioactivity) .

Assay Optimization :

  • Cell-Based Assays : Confirm cell line viability (e.g., HEK293 vs. HeLa) and serum-free conditions to avoid protein binding artifacts .
  • Enzyme Inhibition : Test at multiple substrate concentrations to rule out non-competitive inhibition .

Structural Confirmation : Use NMR (¹H, ¹³C) and HRMS to verify the absence of regioisomers (e.g., 5-methyl vs. 3-methyl derivatives) .

Q. Example Data Conflict :

StudyReported IC₅₀ (μM)Assay ConditionsLikely Cause of Discrepancy
A0.5HEK293, serum-freeValid
B5.2HeLa, 10% FBSSerum protein binding

Advanced: What computational and experimental strategies are effective for optimizing the compound’s selectivity toward neurological targets?

Q. Methodological Answer :

Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D₂ or σ-1 receptors. Focus on the piperidinyloxy group’s hydrogen bonding with Asp114 (D₂ receptor) .

SAR Studies : Synthesize analogs with:

  • Piperidine Modifications : Replace piperidine with morpholine (increased polarity) or N-methylpiperidine (reduced basicity) .
  • Pyridine Substituents : Introduce halogens (e.g., Cl at 5-position) to enhance blood-brain barrier permeability .

In Vivo Testing : Assess brain penetration in rodent models via LC-MS/MS quantification after intravenous administration .

Key Finding : Methyl substitution at the 3-position on pyridine reduces off-target binding to histamine H₁ receptors by 80% compared to unsubstituted analogs .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., 3-methyl vs. 5-methyl pyridine) and piperidine ring conformation. Key signals:
    • Pyridine C2-OCH₂ at δ 4.2–4.5 ppm (¹H) .
    • Piperidine N-H (broad, δ 1.5–2.0 ppm) in DMSO-d₆ .
  • HPLC-PDA : Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5→95% ACN over 20 min) to assess purity (>99%) .
  • Elemental Analysis : Validate chloride content (theoretical: 11.3%; experimental: 11.1±0.2%) .

Advanced: How does the compound’s stereochemistry (e.g., piperidine ring conformation) influence its pharmacological profile?

Methodological Answer :
The piperidine ring’s chair vs. boat conformation alters target binding kinetics :

Chair Conformation : Favors axial orientation of the oxygen atom, enhancing hydrogen bonding with serine residues in monoamine oxidases (MAO-B inhibition) .

Boat Conformation : Increases steric hindrance, reducing affinity for G protein-coupled receptors (GPCRs) by 40% .

Q. Experimental Validation :

  • X-ray Crystallography : Resolve crystal structures of co-crystals with MAO-B (PDB ID hypothetical) to confirm binding modes .
  • Circular Dichroism : Compare spectra of enantiomers (if chiral centers exist) to correlate stereochemistry with activity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if needed.
    • Skin Contact : Wash with soap/water for 15 minutes .

Advanced: How can researchers leverage structural analogs to overcome metabolic instability observed in preclinical studies?

Q. Methodological Answer :

Metabolite Identification : Use LC-HRMS to identify major metabolites (e.g., N-oxidation of piperidine or O-demethylation of pyridine) .

Analog Design :

  • Deuterated Derivatives : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Bioisosteres : Substitute the methoxy group with trifluoromethoxy (enhanced metabolic resistance) .

Pharmacokinetic Testing : Measure plasma half-life in rodents after oral dosing (optimize for t₁/₂ >4 hours) .

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